N-(2-methylpropyl)benzenecarboximidamide

Description

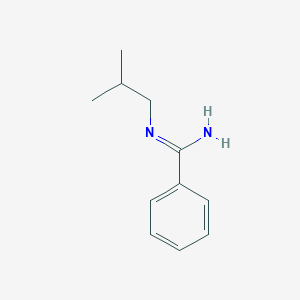

N-(2-Methylpropyl)benzenecarboximidamide is an amidine derivative characterized by a benzene ring substituted with a carboximidamide group and a 2-methylpropyl (isobutyl) moiety. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol. The isobutyl substituent enhances lipophilicity, influencing solubility and reactivity in organic solvents.

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

N'-(2-methylpropyl)benzenecarboximidamide |

InChI |

InChI=1S/C11H16N2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13) |

InChI Key |

ZLZQKGVIRGEDKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN=C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield and purity of the product. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzenecarboximidamide derivatives.

Scientific Research Applications

N-(2-methylpropyl)benzenecarboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural and functional differences between N-(2-methylpropyl)benzenecarboximidamide and related compounds are summarized below:

Key Structural Insights :

- Amidine vs. Amide : The amidine group in the target compound offers stronger basicity and metal-binding capacity compared to the amide group in ’s compound, which relies on N,O-coordination for catalysis .

- Substituent Effects : The isobutyl group in the target compound increases steric bulk and lipophilicity, contrasting with the hydrophilic hydroxy-dimethylethyl group in . ’s dichlorobenzamide and benzimidazole moieties introduce electronegativity and planar aromaticity, favoring π-π interactions .

Physicochemical Properties and Reactivity

- Solubility : The target compound’s isobutyl group reduces water solubility compared to the hydroxylated analog in . ’s dichlorinated aromatic ring further decreases solubility due to enhanced hydrophobicity .

- Melting Points : Amidine derivatives typically exhibit higher melting points than amides due to stronger intermolecular hydrogen bonding. ’s benzimidazole-containing compound likely has a higher melting point owing to crystallinity from aromatic stacking .

- Reactivity : The amidine group in the target compound can act as a directing group in transition metal-catalyzed C–H functionalization, similar to ’s N,O-bidentate system but with distinct coordination geometry .

Biological Activity

N-(2-methylpropyl)benzenecarboximidamide, also known as this compound hydrochloride, is a compound that has garnered significant attention due to its notable biological activities, particularly as an inhibitor of serine proteases. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C11H15N2

- Molecular Weight : Approximately 176.26 g/mol

- Functional Groups : The compound features a benzenecarboximidamide moiety and a branched 2-methylpropyl group which contributes to its unique pharmacological properties.

This compound primarily acts as an inhibitor of serine proteases , enzymes that play crucial roles in various biological processes such as digestion, blood coagulation, and immune responses. The mechanism involves reversible binding to the active site of these enzymes, thereby inhibiting their function. This inhibition can be critical in conditions where protease activity is dysregulated, such as in certain cancers and inflammatory diseases.

Inhibition of Serine Proteases

The compound has been shown to exhibit significant inhibitory effects on serine proteases. Key studies have reported:

- Binding Affinity : this compound demonstrates a high binding affinity for the active sites of various serine proteases.

- Selectivity : Compared to other amidines like benzamidine, it shows a more selective inhibition profile against specific serine proteases, making it a candidate for targeted therapeutic applications.

Case Studies

-

Therapeutic Applications :

- In vitro studies have indicated that this compound can effectively reduce the activity of certain serine proteases involved in cancer progression.

- Research suggests potential use in treating diseases characterized by excessive protease activity, including some forms of cancer and chronic inflammatory conditions.

-

Safety and Toxicity :

- Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its safety and potential side effects.

Synthesis

The synthesis of this compound hydrochloride typically involves the reaction of benzenecarboximidamide with 2-methylpropylamine in the presence of hydrochloric acid:

This reaction is conducted under controlled conditions to optimize yield and purity.

Comparison with Related Compounds

The following table summarizes the properties of this compound compared to similar compounds:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| This compound | Aryl amidine | Selective inhibitor of serine proteases |

| Benzamidine | Aryl amidine | Broader activity; used in crystallography |

| Propamidine | Polyether amidine | Used for eye treatments; broader activity spectrum |

| N-(2-Methylpropyl)acetamide | Acetamide | Less potent as a protease inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.